Deoxyadenosine

Description

Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyadenosine has been reported in Fritillaria przewalskii, Homo sapiens, and other organisms with data available.

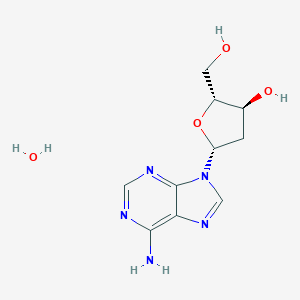

2'-deoxyadenosine is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.

This compound is a derivative of nucleoside adenosine. It is comprised of adenine attached to a deoxyribose moiety via a N9-glycosidic bond. Deoxyribose differs from ribose by the absence of oxygen in the 3' position of its ribose ring. This compound is a critical component of DNA.

2'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.

was (MH) this compound (68-89)

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Role of deoxyadenosine in the purine salvage pathway.

Initiating Search Strategies

I'm starting with focused Google searches to get authoritative information about deoxyadenosine's role in the purine salvage pathway. I'm especially interested in its enzymatic conversion and any links to genetic disorders. This initial research will form the foundation of my understanding. I'm aiming for comprehensiveness and accuracy.

Developing Pathway Details

I'm now diving into the purine salvage pathway, specifically this compound's role and how it enters the system, including its phosphorylation and the problems arising from its buildup. I'm focusing on the enzymes and intermediates, especially those related to its toxicity. Next, I'll structure a guide, starting broad and then zooming in on this compound's journey and why it's harmful, all while keeping ADA-SCID and lymphocytes in mind.

Outlining the Guide Structure

I'm now outlining a detailed guide on this compound's role in the purine salvage pathway. The focus is on its enzymatic conversion and its link to disorders like ADA-SCID, as well as its impact on cellular processes. I'm also going to create a DOT language diagram for visual clarity. I'll include experimental protocols, quantitative data tables, and complete references.

Deoxyadenosine's function in mitochondrial DNA synthesis.

Starting Research on Deoxyadenosine

I am currently immersed in conducting targeted Google searches to gather information on the role of this compound in mtDNA synthesis. I am focusing on its normal physiological function and pathological implications. I am looking into the potential effects of dATP on mitochondrial health, and how the presence of adenosine might effect the process.

Initiating Guide Assembly

I've moved on to organizing the research into a coherent guide structure, focusing on mtDNA synthesis, this compound's role, and related diseases. I'm drafting the main content, highlighting experimental causality and identifying citation needs. I'm also preparing to create visual representations of pathways and workflows using Graphviz. I'm summarizing quantitative data in structured tables.

Expanding Search and Analysis

I'm now conducting a focused Google search to detail the function of this compound in mtDNA synthesis, covering normal physiology, pathologies, key enzymes, and study protocols. I'm moving toward synthesis of the retrieved data to craft a logical guide narrative, including the impact of this compound in human diseases. Simultaneously, I'm working to identify claims and protocols that need citations.

The historical discovery of deoxyadenosine and its structure.

Beginning Research: Deoxyadenosine

I'm starting by casting a wide net with focused Google searches to trace this compound's historical path. I'm keen to uncover the key figures, the exact sequence of discoveries, and the initial lab techniques used to extract and identify it.

Expanding Search: Historical Roots

I'm now diving deeper into the history, focusing on the techniques used to identify and isolate this compound. I'm prioritizing the experiments used to elucidate the chemical structure, and comparing the methods used to those of adenosine. I'm researching early studies that differentiated this compound, and I am keen to understand its place in DNA. I will use this data to create a technical guide, describing the experiments and their rationale.

Initiating Detailed Investigation

I'm now starting a more targeted search focusing on the initial discovery, key figures, and methods used for this compound. I'm especially focused on the early experiments that defined its chemical structure. This will include research on methods used, differentiating the molecule from adenosine, and defining its role in DNA. The goal is to construct a technical guide describing the critical experiments and their rationale. I will start by building visual diagrams of the experimental workflows.

Tracing Historical Discoveries

I've made a good start on the historical context. My initial search provided a solid base regarding this compound's discovery and its structure. I've got key details on Phoebus Levene, who was crucial in identifying it.

Analyzing Early Experiments

I'm now digging into the specifics of Levene's work. I've got a grasp of the initial context, and now need precise experimental details, especially how they isolated and characterized this compound. Also, the exact methods they used to determine the N-glycosidic bond are important.

Expanding Technical Understanding

I've established the historical setting well, and now I'm focusing on the technical side. Levene's work is central, and I'm keen to uncover the exact methods used. This includes DNA hydrolysis, separating components, and characterizing the sugar and base. I'm prioritizing the experiments pinpointing the N-glycosidic bond and the stereochemistry, to create a technical guide.

Refining Search Parameters

I've been refining search parameters to narrow the focus on Phoebus Levene's work and early 20th-century techniques. The second round of searches yielded more specific information, which I am now reviewing and organizing. I have more details on Levene.

Analyzing Recent Discoveries

I'm now diving into the specifics of Levene's work, especially the isolation and structural proof of this compound. I've found details on his identification of deoxyribose and earlier ribose work. I'm also looking into his nucleotide proposal, hydrolysis techniques, and early chromatography. I'm searching for evidence of the specific conditions he used to isolate this compound, the chemical reactions employed, and how he proved its structure.

Deepening Historical Context

I'm now focusing on Levene's specific experiments with this compound, particularly details on hydrolysis conditions. The earlier details on his work on ribose and his nucleotide proposal are helping contextualize my next queries. I'm searching for primary sources on how the adenine base and deoxyribose sugar were joined and confirmed, and any related synthetic methods. I want to know more about his precise experiments.

Examining Levene's Legacy

I've finally pinpointed some core publications. Levene's 1909 paper with Jacobs on d-ribose and the 1929 work with Mikes are key. These recent findings are quite promising.

Delving into Methodology

I've made headway in outlining Levene's methods. I have details on the enzymatic and mild acid hydrolysis techniques he employed to break down nucleic acids, and his source material, thymus nucleic acid. I've also identified key publications, specifically the 1909 and 1929 papers. Now I need the precise conditions of the reactions.

Narrowing Experimental Details

I have a clearer picture, with a few crucial details about Levene's work. I can now list the important publications and timelines, including the "tetranucleotide hypothesis". I know he used enzymatic and mild acid hydrolysis on thymus nucleic acid. I'm missing precise conditions, like reagents and duration. To give a technical guide, I need more details on those conditions, chemical tests, and early this compound syntheses. I'll search for Levene's original papers or early reviews with experimental specifics.

Understanding the Research

I've assembled a wealth of information from the searches. I now have a solid grasp of Phoebus Levene's historical context, specifically the timeline of his pivotal discoveries regarding ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). I'm also examining the implications of his work.

Detailing the Experiments

I'm now diving into the experimental nuances. While I have a solid overview of Levene's work, I need granular details. My focus is on reconstructing the specific procedures: the hydrolysis of thymus nucleic acid, the characterization of deoxyribose, and the early evidence for the nucleotide's structure. I'm searching for step-by-step protocols, specific concentrations, reaction times, and analytical tests to achieve that "in-depth" guide.

Seeking Granular Procedures

I'm now zeroing in on the finer points. I've consolidated my understanding of the timeline and key discoveries. The historical context of Levene's work is clear. I'm focusing on the exact procedures used to isolate and characterize the components of nucleotides. I've identified gaps in my knowledge regarding the step-by-step protocols, specific concentrations, and analytical tests. I'm also planning a focused search for original papers or historical reviews describing these procedures.

Deoxyadenosine as a fundamental building block of DNA.

Initiating Data Gathering

I'm starting with focused Google searches to get reliable info on deoxyadenosine. I'll be looking into its structure, function in DNA, how it's metabolized, and its link to diseases and drug development. This initial sweep should give me a solid base to work from.

Analyzing Search Results

I'm now analyzing the search results, focusing on identifying key technical details and established protocols for this compound. Prioritizing reputable sources such as journals and databases, I'm working on finding specific research findings. Next, I'll move on to structuring the technical guide.

Structuring the Guide Content

I'm now designing the logical structure for the technical guide. I will start by covering this compound's fundamental properties. Then I'll move on to its role in biological systems and applications in research and medicine. Next I'll create the introductory section, adding the detailed structure and its function. I'll make sure to add in-text citations from my existing data to begin.

Planning Guide Sections

I'm now outlining a detailed structure for the technical guide. I'll cover this compound's structure and function as a DNA building block first. I will then explain its metabolism with synthesis and degradation pathways and create a Graphviz diagram. Following that, I'll address pathological implications like genetic disorders, cancer, and cytotoxicity. I will incorporate all of my previous data, with references.

An In-Depth Technical Guide on 2'-Deoxyadenosine: From Core Structure to Clinical Relevance

This guide provides a comprehensive technical overview of 2'-deoxyadenosine, a fundamental building block of life. We will delve into its chemical architecture, explore its diverse physicochemical properties, and illuminate its critical roles in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this vital nucleoside.

The Molecular Architecture of 2'-Deoxyadenosine

At the heart of cellular function lies the elegant simplicity of its constituent molecules. 2'-Deoxyadenosine is a prime example, a deoxyribonucleoside composed of an adenine base linked to a deoxyribose sugar.

The Core Components: Adenine and Deoxyribose

2'-Deoxyadenosine is comprised of two key moieties:

-

Adenine: A purine nucleobase, designated as 'A' in the genetic code. Its planar, aromatic structure is crucial for the base-stacking interactions that stabilize the DNA double helix.

-

2'-Deoxyribose: A five-carbon sugar (a pentose) that differs from its close relative, ribose, by the absence of a hydroxyl (-OH) group at the 2' position. This seemingly minor modification has profound consequences, rendering DNA more stable and less susceptible to hydrolysis than RNA.

The linkage between these two components is a β-N9-glycosidic bond, connecting the nitrogen-9 atom of the adenine ring to the anomeric carbon (1') of the deoxyribose sugar.

Three-Dimensional Conformation and Tautomerism

The spatial arrangement of 2'-deoxyadenosine is not static. The deoxyribose ring can adopt various puckered conformations, with the C2'-endo and C3'-endo forms being the most prevalent and influencing the overall shape of the DNA helix. Furthermore, adenine can exist in different tautomeric forms, although the amino form is overwhelmingly favored under physiological conditions.

Figure 1: A conceptual diagram illustrating the core components of 2'-deoxyadenosine and its incorporation into a DNA strand.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| Molar Mass | 251.24 g/mol | |

| Melting Point | 188-190 °C | |

| Water Solubility | 4.63 g/L at 25 °C | |

| pKa | 3.6 (adenine N1) |

These properties are fundamental for designing experimental conditions, such as buffer preparation and drug formulation. The limited water solubility, for instance, necessitates careful consideration of solvent systems for in vitro assays.

Spectroscopic Fingerprints

Spectroscopic analysis provides a unique signature for 2'-deoxyadenosine, enabling its identification and quantification.

-

UV-Vis Spectroscopy: 2'-Deoxyadenosine exhibits a characteristic maximum absorbance at approximately 260 nm, a feature attributed to the π-electron system of the adenine base. This property is routinely exploited for the quantification of DNA and nucleosides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts of the protons and carbons in the deoxyribose and adenine moieties are well-documented and serve as a definitive means of structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the precise molecular weight of 2'-deoxyadenosine and for identifying it within complex biological matrices. Electrospray ionization (ESI) is a commonly employed technique for this purpose.

Biological Significance and Clinical Implications

2'-Deoxyadenosine is more than just a structural component of DNA; it is a key player in cellular metabolism and a molecule of significant clinical interest.

The Cornerstone of Genetic Information

The primary role of 2'-deoxyadenosine is as one of the four fundamental units of DNA. In its phosphorylated form, this compound triphosphate (dATP), it serves as a substrate for DNA polymerases during replication and repair. The precise sequence of 2'-deoxyadenosine and its counterparts—deoxyguanosine, deoxycytidine, and thymidine—encodes the genetic instructions for all living organisms.

A Critical Metabolite in the Purine Salvage Pathway

Beyond its role in DNA synthesis, 2'-deoxyadenosine is an important intermediate in the purine salvage pathway. This metabolic route allows the cell to recycle purine bases, conserving energy. A key enzyme in this pathway is adenosine deaminase (ADA), which converts 2'-deoxyadenosine to 2'-deoxyinosine.

Figure 2: Simplified metabolic pathway of 2'-deoxyadenosine degradation.

The "Toxic" Nucleoside: Clinical Relevance of ADA Deficiency

The importance of proper 2'-deoxyadenosine metabolism is starkly illustrated in the genetic disorder known as adenosine deaminase deficiency. In the absence of functional ADA, 2'-deoxyadenosine and its phosphorylated derivative, dATP, accumulate to toxic levels, particularly in lymphocytes. This buildup inhibits ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides, thereby halting DNA replication and leading to severe combined immunodeficiency (SCID). This highlights 2'-deoxyadenosine's potential as a biomarker for certain metabolic disorders.

Experimental Protocols and Methodologies

The study of 2'-deoxyadenosine necessitates robust and reliable experimental techniques.

Quantification of 2'-Deoxyadenosine by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of nucleosides from biological samples.

Protocol:

-

Sample Preparation: Deproteinate biological fluids (e.g., plasma, urine) by adding an equal volume of acetonitrile, followed by centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) is employed to elute the nucleosides.

-

Flow Rate: A flow rate of 1 mL/min is common.

-

-

Detection: Monitor the column effluent using a UV detector set to 260 nm.

-

Quantification: Determine the concentration of 2'-deoxyadenosine by comparing the peak area to a standard curve generated with known concentrations of a 2'-deoxyadenosine standard.

Causality in Protocol Design: The choice of a C18 column is based on its ability to effectively separate the relatively polar nucleosides. The gradient elution is crucial for resolving 2'-deoxyadenosine from other structurally similar compounds in a complex mixture.

In Vitro Assay for Adenosine Deaminase Activity

This protocol allows for the measurement of ADA activity by monitoring the conversion of adenosine to inosine, a reaction analogous to the deamination of 2'-deoxyadenosine.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer (pH 7.4) and the substrate, adenosine.

-

Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., cell lysate).

-

Incubation: Incubate the reaction mixture at 37 °C.

-

Reaction Termination: Stop the reaction at various time points by adding a quenching agent, such as perchloric acid.

-

Analysis: Quantify the product, inosine, using HPLC with UV detection at 249 nm (the λmax of inosine).

-

Activity Calculation: Determine the rate of inosine formation to calculate the enzyme activity.

Self-Validating System: The inclusion of a no-enzyme control is essential to ensure that the observed conversion is indeed due to enzymatic activity. A time-course experiment validates the linearity of the reaction.

Conclusion and Future Directions

2'-Deoxyadenosine, a seemingly simple molecule, is a cornerstone of molecular biology and a molecule of significant clinical relevance. Its precise chemical structure dictates the stability of our genetic material, while its metabolic fate is intricately linked to cellular health. A thorough understanding of its properties is essential for researchers in diverse fields, from molecular genetics to drug development.

Future research will likely focus on the development of novel therapeutic strategies that target purine metabolism, with 2'-deoxyadenosine and its related enzymes serving as key targets. Furthermore, the use of 2'-deoxyadenosine as a biomarker for various diseases holds considerable promise for advancing diagnostic medicine.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637, this compound.

- Merck KGaA (n.d.). 2'-Deoxyadenosine. Product Specification Sheet.

- DrugBank (n.d.). This compound.

- Sarma, R. H., & Mynott, R. J. (1973). Conformation of 2'-deoxyadenosine in aqueous solution. Journal of the American Chemical Society, 95(5), 1641–1649.

Deoxyadenosine's involvement in cellular metabolism and signaling.

Launching Initial Investigation

I'm starting with a deep dive into deoxyadenosine. My initial plan is to use focused Google searches to get a handle on its role in cellular metabolism, how it signals within the cell, and its impact on DNA processes like synthesis and repair. I'll need a solid base of information.

Analyzing Comprehensive Data Acquisition

I'm now in the process of conducting specialized Google searches. I'm focusing on cellular metabolism, this compound's role as a signaling molecule, DNA processes, and its links to immunodeficiency. I'm also looking for established protocols for studying this compound, encompassing quantification, metabolic pathway analysis, and signaling investigation. Next, I'll introduce this compound's biochemistry, including structure and pathways, then describe its role in physiology and pathologies, citing supporting research. I will then work on protocols and diagrams.

Initiating Structured Composition

I'm now focused on structuring the information. I'm starting with focused Google searches to get complete information on this compound's role in cellular metabolism, function as a signaling molecule, and impact on DNA synthesis. Alongside this, I am gathering established experimental protocols, like quantifying it and analyzing its metabolic pathways. My next step will be to create a foundational technical guide. I will begin by discussing this compound's biochemistry, metabolic pathways, its role in physiology and pathology, citing supporting research. I'll follow this with structured protocols and diagrams.

An In-depth Technical Guide on the Role of Deoxyadenosine in DNA Damage and Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine, a fundamental component of DNA, plays a paradoxical role within the cell. While essential for genetic information storage, its accumulation, particularly in the form of this compound triphosphate (dATP), can trigger a cascade of events leading to significant DNA damage and cell death. This guide provides a comprehensive technical overview of the mechanisms underlying this compound-induced DNA damage and the intricate cellular repair pathways that respond to this threat. We will delve into the biochemical basis of this compound's genotoxicity, explore the key repair systems involved, discuss relevant experimental models, and examine the therapeutic implications of targeting this pathway in various diseases.

The Dichotomy of this compound: Essential Building Block and Potent Genotoxin

This compound is one of the four deoxyribonucleosides that constitute the building blocks of DNA. However, its intracellular concentration is tightly regulated. An imbalance, particularly an excess, can have profound cytotoxic and genotoxic effects. This is most evident in genetic disorders like Adenosine Deaminase (ADA) deficiency, where the inability to break down this compound leads to its accumulation and severe combined immunodeficiency (SCID) due to the profound lymphopenia that results.[1][2][3]

The toxicity of this compound is primarily mediated through its phosphorylated form, this compound triphosphate (dATP).[4] Elevated dATP levels disrupt the delicate balance of the deoxynucleoside triphosphate (dNTP) pool, which is critical for faithful DNA replication and repair.[5][6][7] This imbalance can lead to replication stress, DNA strand breaks, and ultimately, apoptosis.[8][9][10]

Adenosine Deaminase Deficiency: A Clinical Manifestation of this compound Toxicity

ADA deficiency serves as a stark example of the detrimental effects of this compound accumulation. The ADA enzyme is responsible for converting this compound to the non-toxic deoxyinosine.[11][12] In its absence, this compound and its metabolite dATP build up, particularly in lymphocytes, which are highly susceptible to their toxic effects.[1][2] This leads to the characteristic severe lymphopenia and compromised immune function seen in SCID patients.[3] The mechanisms of toxicity in ADA deficiency include the induction of DNA strand breaks and the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[1]

Mechanisms of this compound-Induced DNA Damage

The genotoxicity of excess this compound is multifaceted, primarily revolving around the disruptive influence of high dATP levels on DNA metabolism.

dNTP Pool Imbalance and Replication Stress

Accurate DNA replication requires a balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP). An excess of dATP disrupts this equilibrium, leading to several detrimental consequences:

-

Inhibition of Ribonucleotide Reductase (RNR): High levels of dATP act as a feedback inhibitor of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[4] This inhibition further exacerbates the dNTP pool imbalance by reducing the synthesis of other dNTPs.[7]

-

Replication Fork Stalling: The skewed dNTP pool can cause DNA polymerases to stall during replication, leading to replication stress.[7][13] Stalled replication forks are fragile and prone to collapse, resulting in DNA double-strand breaks.

-

Increased Mutagenesis: The imbalance in dNTPs can also lead to an increased rate of misincorporation of nucleotides by DNA polymerases, contributing to a higher mutation rate.[13]

Induction of DNA Strand Breaks and Apoptosis

The accumulation of dATP and the resulting replication stress trigger the DNA damage response (DDR). This leads to the formation of single and double-strand DNA breaks.[8][9][14] In non-dividing lymphocytes, this compound can cause a slow accumulation of DNA strand breaks.[15] If the damage is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis.

The apoptotic pathway induced by this compound analogs involves the activation of caspases.[14][16] Specifically, dATP can directly bind to the pro-apoptotic factor Apaf-1, leading to the activation of caspase-9 and subsequently caspase-3.[17][18] This process is often accompanied by the release of mitochondrial proteins like cytochrome c.[17][18]

Caption: Signaling pathway of this compound-induced apoptosis.

Cellular Repair Mechanisms in Response to this compound Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of agents like excess this compound. The primary pathways involved are Base Excision Repair (BER) and Mismatch Repair (MMR).

Base Excision Repair (BER)

BER is a crucial pathway for repairing small, non-helix-distorting base lesions, such as those arising from deamination or oxidation.[19][20][21][22] Deamination of adenine in DNA results in hypoxanthine, which is a mutagenic lesion.[23]

Key Steps in BER:

-

Recognition and Excision: A specific DNA glycosylase recognizes and removes the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[19][24]

-

Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.[24]

-

Synthesis and Ligation: DNA polymerase fills the gap, and DNA ligase seals the nick to complete the repair.[24]

Mismatch Repair (MMR)

The MMR system is responsible for correcting errors made during DNA replication, such as base-base mismatches and small insertions or deletions.[25][26][27] Given that dNTP pool imbalances increase the likelihood of misincorporation, a functional MMR system is critical for mitigating the mutagenic effects of excess this compound. MMR also plays a role in signaling for apoptosis when DNA damage is overwhelming.[28]

Key Steps in MMR (in E. coli as a model):

-

Mismatch Recognition: The MutS protein recognizes and binds to the mismatched base pair.[29]

-

Recruitment of MutL and MutH: MutS recruits MutL and MutH to the site of the mismatch.[29]

-

Strand Discrimination and Excision: MutH nicks the newly synthesized, unmethylated strand, and an exonuclease removes the portion of the strand containing the error.[29]

-

Resynthesis and Ligation: DNA polymerase III fills in the gap, and DNA ligase seals the nick.[29]

Experimental Systems and Models

Studying the effects of this compound on DNA damage and repair requires a variety of experimental models, each with its own advantages and limitations.

| Model System | Advantages | Disadvantages |

| Cell-free extracts | Allows for the study of specific biochemical reactions in a controlled environment.[14] | Lacks the complexity of a whole-cell system. |

| Cultured cell lines | Provides a homogenous population of cells for reproducible experiments.[16] | May not fully recapitulate the physiology of primary cells or in vivo conditions. |

| Primary cells (e.g., lymphocytes) | More physiologically relevant than cell lines.[8][9] | Can be more difficult to culture and maintain. |

| Animal models (e.g., ADA-deficient mice) | Allows for the study of the systemic effects of this compound accumulation in a whole organism.[30] | Ethical considerations and higher cost. |

Key Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Harvest and resuspend cells in a low-melting-point agarose.

-

Slide Preparation: Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Caption: Workflow for the Comet Assay.

Therapeutic Implications and Future Directions

The profound cytotoxic effects of this compound and its analogs have been harnessed for therapeutic purposes, particularly in the treatment of certain cancers and autoimmune diseases.[31][32][33]

This compound Analogs in Cancer Therapy

Analogs of this compound, such as cladribine (2-chloro-2'-deoxyadenosine) and fludarabine, are effective chemotherapeutic agents for hematological malignancies like chronic lymphocytic leukemia (CLL) and hairy cell leukemia.[17][34] These drugs are resistant to degradation by ADA, leading to their accumulation and the induction of apoptosis in cancer cells through mechanisms similar to those described for this compound.[14][17]

The tumor microenvironment is often characterized by high levels of adenosine, which can suppress the anti-tumor immune response.[31][35] Targeting adenosine metabolism and signaling pathways is therefore a promising strategy for cancer immunotherapy.[32][35]

Caption: Therapeutic strategy of targeting adenosine metabolism in cancer.

Future Perspectives

Further research into the intricate interplay between this compound metabolism, DNA damage, and repair is crucial for developing more effective and targeted therapies. Key areas of future investigation include:

-

Combination Therapies: Exploring the synergistic effects of this compound analogs with other DNA-damaging agents or inhibitors of DNA repair pathways.

-

Biomarkers: Identifying biomarkers to predict which patients are most likely to respond to therapies targeting adenosine metabolism.

-

Targeting Specific Repair Pathways: Developing drugs that selectively inhibit the repair of this compound-induced DNA damage in cancer cells.

Conclusion

This compound, while a fundamental component of life, possesses a dark side that can be unleashed when its cellular concentrations rise. The resulting dNTP pool imbalance, replication stress, and DNA damage underscore the critical importance of tightly regulated nucleotide metabolism. A thorough understanding of the mechanisms of this compound-induced genotoxicity and the cellular repair pathways that counteract it is not only fundamental to our knowledge of DNA biology but also provides a fertile ground for the development of novel therapeutic strategies against cancer and other diseases.

References

- Adenosine metabolism – emerging concepts for cancer therapy - PMC - PubMed Central. (n.d.).

- Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c | PNAS. (n.d.).

- ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain. (n.d.).

- ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PubMed. (n.d.).

- This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed. (n.d.).

- This compound family: improved synthesis, DNA damage and repair, analogs as drugs. (n.d.).

- Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PubMed. (n.d.).

- A kinetic mechanism of repair of DNA containing α-anomeric this compound by human apurinic/apyrimidinic endonuclease 1 - PubMed. (n.d.).

- Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PubMed Central. (n.d.).

- Targeting adenosine for cancer immunotherapy. (n.d.).

- This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria | Blood | American Society of Hematology - ASH Publications. (n.d.).

- DNA Damage and Repair - Sigma-Aldrich. (n.d.).

- Factors influencing the inhibition of repair of irradiation-induced DNA damage by 2'-deoxycoformycin and this compound - PubMed. (n.d.).

- ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain | Request PDF. (n.d.).

- Adenosine deaminase deficiency: MedlinePlus Genetics. (n.d.).

- Repair of deaminated bases in DNA - PubMed - NIH. (n.d.).

- Mutagenicity and Genotoxicity of (5′S)-8,5′-Cyclo-2′-deoxyadenosine in Escherichia coli and Replication of (5′S)-8,5′-Cyclopurine-2′-deoxynucleosides in Vitro by DNA Polymerase IV, Exo-Free Klenow Fragment, and Dpo4 | Chemical Research in Toxicology - ACS Publications. (n.d.).

- Adenosine deaminase deficiency - PubMed. (n.d.).

- Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC - NIH. (n.d.).

- Base Excision Repair - PMC - NIH. (n.d.).

- ADA Deficiency - Biology - Davidson College. (n.d.).

- Profound toxicity of this compound and 2-chlorothis compound toward human monocytes in vitro and in vivo - PubMed. (n.d.).

- Adenosine deaminase deficiency - Wikipedia. (n.d.).

- Protection by various deoxynucleosides against this compound-induced DNA damage in adenosine deaminase-inactivated lymphocytes - PubMed. (n.d.).

- Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase | Biochemical Journal | Portland Press. (n.d.).

- Inhibition of DNA repair by this compound in resting human lymphocytes. | The Journal of Immunology | Oxford Academic. (n.d.).

- Base excision repair - Wikipedia. (n.d.).

- (PDF) The effect of this compound plus deoxycoformycin on replicative and repair synthesis of DNA in human lymphoblasts and isolated nuclei - ResearchGate. (n.d.).

- The effect of this compound plus deoxycoformycin on replicative and repair synthesis of DNA in human lymphoblasts and isolated nuclei - Chang Gung University Academic Capacity Ensemble. (n.d.).

- ADA gene: MedlinePlus Genetics. (n.d.).

- Mechanisms of this compound toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed. (n.d.).

- Base Excision Repair Mechanisms - Encyclopedia.pub. (n.d.).

- Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells - PMC - NIH. (n.d.).

- Understanding the interplay between dNTP metabolism and genome stability in cancer. (n.d.).

- A Critical Balance: dNTPs and the Maintenance of Genome Stability - MDPI. (n.d.).

- Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells - PubMed. (n.d.).

- Effects of dNTP pool imbalances on cell cycle and proliferation. (A)... - ResearchGate. (n.d.).

- DNA mismatch repair - Wikipedia. (n.d.).

- The role of mismatch repair in DNA damage-induced apoptosis - PubMed - NIH. (n.d.).

- Experimental study of oxidative DNA damage - PubMed. (n.d.).

- (PDF) this compound family: Improved synthesis, DNA damage and repair, analogs as drugs - ResearchGate. (n.d.).

- DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC - PubMed Central. (n.d.).

- Mismatch Repair Animation - YouTube. (n.d.).

- DNA mismatches repair activity in cells - International Research Journal. (n.d.).

- The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC - NIH. (n.d.).

- DNA: Damage and Repair Mechanisms in Humans - Semantic Scholar. (n.d.).

Sources

- 1. Adenosine deaminase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]

- 4. ADA Deficiency [bio.davidson.edu]

- 5. Factors influencing the inhibition of repair of irradiation-induced DNA damage by 2'-deoxycoformycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection by various deoxynucleosides against this compound-induced DNA damage in adenosine deaminase-inactivated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profound toxicity of this compound and 2-chlorothis compound toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adenosine deaminase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. ADA gene: MedlinePlus Genetics [medlineplus.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Adenosine and this compound induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. DNA Damage and Repair [sigmaaldrich.com]

- 20. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Base excision repair - Wikipedia [en.wikipedia.org]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. portlandpress.com [portlandpress.com]

- 24. Repair of deaminated bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 26. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 27. interesjournals.org [interesjournals.org]

- 28. The role of mismatch repair in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

- 30. Experimental study of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Redirecting [linkinghub.elsevier.com]

- 33. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound family: improved synthesis, DNA damage and repair, analogs as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. jitc.bmj.com [jitc.bmj.com]

Deoxyadenosine Accumulation and Immunodeficiency: A Technical Guide

Abstract: The accumulation of deoxyadenosine, a direct consequence of adenosine deaminase (ADA) deficiency, precipitates a severe form of combined immunodeficiency (SCID). This guide provides a comprehensive technical analysis of the molecular pathways through which this compound accumulation exerts its profound lymphotoxic effects. We will dissect the biochemical disruptions, cellular consequences, and essential experimental methodologies for investigating this condition. This document is intended as a critical resource for researchers, clinicians, and pharmaceutical professionals dedicated to understanding and developing therapies for ADA-SCID and related purine metabolic disorders.

The Central Role of Adenosine Deaminase in Purine Metabolism

Adenosine deaminase (ADA) is a vital enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and this compound to inosine and deoxyinosine, respectively. A deficiency in ADA, an autosomal recessive disorder, leads to the systemic accumulation of its substrates[1][2][3]. While both adenosine and this compound levels rise, it is the accumulation of this compound that is primarily responsible for the severe lymphotoxicity characteristic of the disease[4][5].

Lymphocytes, especially T- and B-cell precursors, are particularly vulnerable to this compound toxicity due to their high intracellular phosphorylation capacity. This compound is readily phosphorylated to this compound monophosphate (dAMP), diphosphate (dADP), and ultimately this compound triphosphate (dATP)[1][4]. This intracellular buildup of dATP is the principal driver of the immunodeficiency[1][4].

Figure 1: Metabolic fate of this compound in normal and ADA-deficient states.

Molecular Mechanisms of dATP-Induced Lymphotoxicity

The intracellular accumulation of dATP disrupts lymphocyte function through several interconnected mechanisms:

Inhibition of Ribonucleotide Reductase and DNA Synthesis

The primary toxic effect of dATP is the allosteric inhibition of ribonucleotide reductase (RNR)[1][6]. RNR is essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. High concentrations of dATP bind to an allosteric site on RNR, inducing a conformational change that stabilizes an inactive ring-shaped hexameric form of the enzyme[7][8]. This effectively halts the production of other deoxynucleotides, leading to an imbalanced deoxynucleotide pool and the cessation of DNA synthesis and repair[1]. Consequently, proliferating lymphocytes arrest in the S-phase of the cell cycle, preventing clonal expansion in response to antigens[1].

Figure 2: Allosteric inhibition of Ribonucleotide Reductase (RNR) by dATP.

Induction of Apoptosis

Accumulated dATP is a potent inducer of apoptosis in both resting and activated lymphocytes[9][10]. One key mechanism involves the direct activation of the apoptotic protease-activating factor 1 (Apaf-1)[11][12]. In the cytoplasm, dATP can substitute for ATP, promoting the formation of the apoptosome, a complex that activates caspase-9 and subsequently downstream effector caspases, leading to programmed cell death[11][12].

Furthermore, this compound can induce DNA strand breaks, triggering a DNA damage response that can lead to p53 activation and apoptosis[6][13][14][15]. This process is particularly detrimental to immature lymphocytes in the thymus, contributing significantly to the profound T-cell lymphopenia observed in ADA-SCID[4][5].

Key Experimental Methodologies

Investigating this compound toxicity requires a range of specialized laboratory techniques.

Quantification of Purine Metabolites

Accurate measurement of this compound and dATP in patient samples (erythrocytes and lymphocytes) is critical for diagnosis and monitoring therapeutic interventions.

Protocol: HPLC-MS/MS for dATP Quantification

-

Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

Extraction : Lyse a known number of cells with a cold acid solution (e.g., 0.4 M perchloric acid).

-

Neutralization and Precipitation : Neutralize the extract and centrifuge to remove precipitated salts.

-

Analysis : Analyze the supernatant using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for sensitive and specific quantification of dATP.

Table 1: Representative dATP Concentrations

| Cell Type | Condition | dATP Concentration |

| Erythrocytes | Healthy Control | < 1% of total adenine nucleotides |

| Erythrocytes | ADA-Deficient | Markedly elevated[16] |

| Thymocytes | ADA-Deficient | Very high levels[17] |

| B-lymphocytes | ADA-Deficient | High levels[17] |

Assessment of Lymphocyte Function

Protocol: Lymphocyte Proliferation Assay

-

Cell Culture : Culture isolated PBMCs in a suitable medium.

-

Stimulation : Stimulate cells with a mitogen (e.g., phytohemagglutinin) or a specific antigen (e.g., tetanus toxoid)[18][19][20][21][22].

-

Proliferation Measurement : After a set incubation period, assess proliferation.

-

Analysis : Compare the proliferative response of patient cells to healthy controls.

Detection of Apoptosis

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment : Treat lymphocytes with this compound in vitro.

-

Staining : Stain cells with fluorescently-labeled Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and PI, which stains necrotic cells[24][25][26][27].

-

Flow Cytometry : Analyze the stained cells to differentiate between healthy, early apoptotic, and late apoptotic/necrotic populations[24][25][26][27].

Figure 3: Experimental workflow for investigating this compound toxicity.

Therapeutic Implications and Drug Development

The understanding of this compound's role in immunodeficiency has driven the development of several therapeutic strategies for ADA-SCID:

-

Enzyme Replacement Therapy (ERT) : Involves injections of a modified bovine ADA (PEG-ADA), which reduces the levels of toxic metabolites[3][16][28][29].

-

Hematopoietic Stem Cell Transplantation (HSCT) : A curative option that replaces the patient's hematopoietic system with that of a healthy donor[1][28][29].

-

Gene Therapy : Involves correcting the genetic defect in the patient's own hematopoietic stem cells, which are then returned to the patient. This approach has shown significant success and is a major area of ongoing research[1][3][28][30].

For drug development, the profound lymphotoxicity of this compound analogs has been harnessed for therapeutic benefit in treating lymphoid malignancies. The mechanisms of dATP accumulation, RNR inhibition, and apoptosis induction are exploited to target and eliminate cancerous lymphocytes.

Conclusion

This compound accumulation resulting from ADA deficiency provides a clear and compelling example of how a single enzyme defect can lead to a catastrophic failure of the immune system. The intracellular conversion of this compound to dATP initiates a cascade of toxic events, primarily the inhibition of DNA synthesis and the induction of apoptosis, which collectively decimate the lymphocyte population. A deep understanding of these molecular mechanisms is crucial for the development and refinement of life-saving therapies for this and other related immunodeficiencies.

References

- Wikipedia. Adenosine deaminase deficiency. [Link]

- Russell, C. S., Clarke, L. A., & Chan, A. K. (1984). Mechanisms of this compound toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase.

- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(22), e2058. [Link]

- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes.

- Ando, N., Li, H., Brignole, E. J., et al. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(2), 373-381. [Link]

- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes. SciSpace. [Link]

- Ando, N., Li, H., Brignole, E. J., et al. (2016).

- Whitmore, K. V., & Gaspar, H. B. (2016). Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency.

- Ando, N., Li, H., Brignole, E. J., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Semantic Scholar. [Link]

- Hofer, A. (2018). Basis of dATP inhibition of RNRs. Journal of Biological Chemistry, 293(26), 10413–10414. [Link]

- University of Virginia. The Annexin V Apoptosis Assay. [Link]

- StoryMD.

- Seto, S., Carrera, C. J., Kubota, M., Wasson, D. B., & Carson, D. A. (1985). Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes. PMC. [Link]

- UpToDate.

- PID UK. Adenosine deaminasedeficient severe combined immunodeficiency (ADA-SCID). [Link]

- MedlinePlus. Adenosine deaminase deficiency. [Link]

- Immunodeficiency Search. ADA SCID. [Link]

- Genini, D., Adachi, S., Chao, Q., et al. (2000). This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]

- Ando, N., Li, H., Brignole, E. J., et al. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer.

- Flinn, A. M., & Gennery, A. R. (2022). Review of Treatment for Adenosine Deaminase Deficiency (ADA) Severe Combined Immunodeficiency (SCID). Journal of Blood Medicine, 13, 459–468. [Link]

- Whitmore, K. V., & Gaspar, H. B. (2016). Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency. Frontiers in Immunology, 7, 314. [Link]

- 2 Minute Medicine. Lentiviral gene therapy treatment for adenosine deaminase deficiency. [Link]

- National Cancer Institute.

- Flinn, A. M., & Gennery, A. R. (2017). Adenosine Deaminase (ADA)-Deficient Severe Combined Immune Deficiency (SCID): Molecular Pathogenesis and Clinical Manifestations. Journal of Clinical Immunology, 37(3), 217–227. [Link]

- Lassota, P., Kazimierczuk, Z., & Darzynkiewicz, Z. (1994). Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA). Archivum immunologiae et therapiae experimentalis, 42(1), 17–23. [Link]

- Genini, D., Adachi, S., Chao, Q., et al. (1999). Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c. Proceedings of the National Academy of Sciences, 96(21), 12186–12191. [Link]

- O'Donovan, A., & Mulcahy, H. (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. International journal of molecular sciences, 22(16), 8586. [Link]

- Kellems, R. E. (2009). Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency.

- Protocol Online.

- Cassani, B., Cazzaniga, G., & Aiuti, A. (2006).

- Flinn, A. M., & Gennery, A. R. (2018). Adenosine deaminase deficiency: a review. Orphanet journal of rare diseases, 13(1), 65. [Link]

- The Kingsley Clinic.

- ProMedica Laboratories.

- Hershfield, M. (2006). Adenosine Deaminase Deficiency. GeneReviews. [Link]

- Hawver, L. A., Wilson, D. R., & Cronstein, B. N. (1998). Measurement of T-Lymphocyte Responses in Whole-Blood Cultures Using Newly Synthesized DNA and ATP.

- Blackburn, M. R., & Kellems, R. E. (2000). ADA deficient mice as a model of eosinophilic pulmonary inflammation. Journal of leukocyte biology, 67(1), 11–16. [Link]

- Genini, D., Adachi, S., Chao, Q., et al. (2000). This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. PubMed. [Link]

- National Council of Educational Research and Training.

- Simmonds, H. A., Goday, A., Morris, G. S., & Levinsky, R. J. (1984). Human B lymphocytes and thymocytes but not peripheral blood mononuclear cells accumulate high dATP levels in conditions simulating ADA deficiency. Bioscience reports, 4(10), 809–818. [Link]

- Tenca, C., et al. (2021). Metabolite and thymocyte development defects in ADA-SCID mice receiving enzyme replacement therapy. Journal of Allergy and Clinical Immunology, 148(6), 1632-1646.e11. [Link]

- Kainthla, R. P., Kashyap, R. S., Prasad, S., et al. (2006). Evaluation of adenosine deaminase assay for analyzing T-lymphocyte density in vitro. In vitro cellular & developmental biology. Animal, 42(10), 287–289. [Link]

Sources

- 1. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]

- 2. UpToDate 2018 [bsgdtphcm.vn]

- 3. gosh.nhs.uk [gosh.nhs.uk]

- 4. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine deaminase deficiency: unanticipated benefits from the study of a rare immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. pnas.org [pnas.org]

- 13. JCI - Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes. [jci.org]

- 14. scispace.com [scispace.com]

- 15. Mechanism of this compound and 2-chlorothis compound toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human B lymphocytes and thymocytes but not peripheral blood mononuclear cells accumulate high dATP levels in conditions simulating ADA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukocyte Proliferation Assay (Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. protocol-online.org [protocol-online.org]

- 21. thekingsleyclinic.com [thekingsleyclinic.com]

- 22. promedicalabs.testcatalog.org [promedicalabs.testcatalog.org]

- 23. Measurement of T-Lymphocyte Responses in Whole-Blood Cultures Using Newly Synthesized DNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. kumc.edu [kumc.edu]

- 28. storymd.com [storymd.com]

- 29. Review of Treatment for Adenosine Deaminase Deficiency (ADA) Severe Combined Immunodeficiency (SCID) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2minutemedicine.com [2minutemedicine.com]

Understanding the metabolic fate of deoxyadenosine in mammalian cells.

Initiating Research on d-Adenosine

I'm starting with focused Google searches to build a comprehensive picture. I'm prioritizing the metabolic pathways of deoxyadenosine in mammals, especially the key enzymes involved. My goal is to understand its cellular toxicity and role in diseases.

Analyzing Metabolic Pathways

I'm now diving into specific metabolic routes, focusing on enzymes like deoxycytidine kinase and adenosine deaminase. I'm investigating how dATP formation from this compound impacts DNA synthesis through ribonucleotide reductase inhibition. I'm looking at experimental protocols too, including methods for cell culture and enzyme assays.

Exploring this compound Further

I'm now focusing my Google searches on the metabolic fate of this compound, paying close attention to enzymes and pathways. I plan to analyze the search results to see the downstream impact of its accumulation, particularly dATP formation and how it affects DNA synthesis. Finally, I will identify experimental protocols to guide my research. I'm focusing on methods for cell culture and enzyme assays.

Constructing a Technical Guide

I'm now focusing on structuring the technical guide about this compound's metabolic fate. The goal is to create a logical, autonomous narrative suitable for experts. I'm prioritizing scientific accuracy and a clear progression of ideas.

Planning the Guide's Sections

I'm dividing the guide's content into key sections. The initial focus will be on the significance of this compound in mammalian cells, touching upon its role in purine metabolism and immune deficiencies. Next, I'll delve into the major metabolic pathways. First, the phosphorylation route, detailing the steps from this compound to dATP and its toxicity, along with key enzymes like this compound kinase and deoxycytidine kinase. After that, I will tackle the deamination pathway.

Designing Data Presentation

I'm now focusing on how to effectively visualize the data. This means tables for quantitative results and clear, step-by-step protocols for experiments. I'm also planning Graphviz diagrams for the metabolic pathways and workflows, ensuring strict adherence to formatting rules to enhance readability. This is about making the guide not just informative but also visually accessible for experts. I want to convey information with trustworthy authority.

I'm also working on incorporating a deep dive into the consequences of dysregulation of these pathways. The guide will include a detailed section on what happens when these pathways fail, which will focus on Adenosine Deaminase (ADA) Deficiency. This is the classic example that can lead to Severe Combined Immunodeficiency (SCID). I will explain that this mechanism involves the accumulation of this compound, which is shunted down the phosphorylation pathway, leading to high levels of dATP, and inhibiting ribonucleotide reductase, starving the cell of other dNTPs and halting DNA synthesis.

Deep-Diving into the Details

I'm now diving into the granular aspects. I'm building out protocols, including how to measure ADA activity and quantifying metabolites like this compound using HPLC. It's about providing robust, self-validating methods. I am also planning a section on using radioisotopes to trace metabolic fates. I'm focusing on the "why" behind each experiment, always citing supporting references. The goal is a guide that shows scientific authority and trustworthiness.

Formulating a Comprehensive Plan

I've been consolidating my ideas into a comprehensive plan for the guide. Now, I'm defining its structure to prioritize a logical flow of information. I'll begin by outlining this compound's importance and the major metabolic pathways, with a focus on both phosphorylation and deamination. I'm building out protocols to quantify metabolites via HPLC and analyze ADA activity. I will also incorporate radioisotope labeling, all while emphasizing trustworthy visualizations such as Graphviz diagrams. The visualizations will represent the pathways, experimental workflows, and mechanisms. A section on the consequences of dysregulation, with specific focus on ADA deficiency and dATP toxicity, is being formed.

Outlining Guide's Structure

I've formulated a comprehensive structure for the technical guide, beginning with an explanation of this compound's importance and the major pathways, particularly the phosphorylation and deamination routes. Protocols for quantifying metabolites via HPLC, analyzing ADA activity, and incorporating radioisotope labeling have been drafted. I'm focusing on trustworthy visualizations with Graphviz diagrams to represent metabolic pathways and workflows, alongside a section on the consequences of dysregulation, with specific focus on ADA deficiency and dATP toxicity.

An In-depth Technical Guide to the Genetic Basis of Adenosine Deaminase (ADA) Deficiency and the Central Role of Deoxyadenosine

Executive Summary

Adenosine deaminase (ADA) deficiency is a rare, autosomal recessive genetic disorder that primarily affects the immune system, leading to severe combined immunodeficiency (SCID). The disease results from mutations in the ADA gene, which encodes the enzyme essential for purine metabolism. A lack of functional ADA leads to the systemic accumulation of its substrates, adenosine and deoxyadenosine. This compound, in particular, is highly toxic to developing lymphocytes, causing profound lymphopenia and impairing both cellular and humoral immunity. This guide provides a comprehensive technical overview of the genetic underpinnings of ADA deficiency, the molecular mechanisms of this compound-induced cytotoxicity, diagnostic workflows, and current therapeutic strategies. It is intended for researchers, clinicians, and professionals in drug development who require a deep, mechanistic understanding of this archetypal monogenic disorder.

The Molecular Genetics of the ADA Gene

Gene Locus, Structure, and Expression

The human ADA gene is located on the long arm of chromosome 20, specifically at position 20q13.12. The gene spans approximately 32 kb and consists of 12 exons that encode a 363-amino acid polypeptide. The ADA enzyme functions as a monomer and is expressed in most human tissues, with the highest levels typically found in lymphoid tissues, such as the thymus and spleen. This tissue-specific expression pattern is critical to understanding the primary manifestation of the disease in the immune system.

The Spectrum of Pathogenic Variants

To date, over 70 different mutations have been identified in the ADA gene that can cause ADA deficiency. These mutations are diverse and include missense, nonsense, splice-site mutations, insertions, and deletions. The severity of the resulting clinical phenotype often correlates with the residual ADA enzyme activity, which is determined by the specific type and location of the mutation. For instance, mutations that lead to a complete absence of the ADA protein result in a profound immunodeficiency that is fatal within the first year of life if left untreated. In contrast, "leaky" mutations that allow for some residual enzyme activity can result in a delayed and less severe clinical presentation.

| Mutation Type | Consequence | Typical Residual ADA Activity | Associated Phenotype |

| Missense | Single amino acid substitution | Variable (0-10%) | Ranges from severe to delayed onset |

| Nonsense | Premature stop codon | <1% | Severe Combined Immunodeficiency (SCID) |

| Splice-site | Aberrant mRNA processing | <1% | Severe Combined Immunodeficiency (SCID) |

| Deletions/Insertions | Frameshift and/or loss of genetic material | <1% | Severe Combined Immunodeficiency (SCID) |

Genotype-Phenotype Correlation

The relationship between the specific ADA genotype and the resulting clinical phenotype is a key area of research. While a direct correlation often exists, other factors, such as genetic modifiers and environmental influences, can also play a role. Understanding this correlation is crucial for predicting disease severity and tailoring therapeutic interventions. For example, patients with some residual ADA activity may respond differently to enzyme replacement therapy than those with a complete absence of the enzyme.

The Pathophysiology of this compound Toxicity

The Biochemical Cascade in ADA Deficiency

In a healthy individual, adenosine deaminase converts adenosine and this compound into inosine and deoxyinosine, respectively. This is a critical step in the purine salvage pathway. When ADA is deficient, adenosine and this compound accumulate in various tissues and bodily fluids. This compound is subsequently phosphorylated by cellular kinases to form this compound triphosphate (dATP).

Figure 1: Simplified metabolic pathway in ADA deficiency leading to dATP accumulation and lymphocyte apoptosis.

Mechanisms of dATP-Induced Lymphotoxicity

The accumulation of dATP is particularly toxic to developing lymphocytes (thymocytes) for several key reasons:

-

Inhibition of Ribonucleotide Reductase: dATP is a potent allosteric inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of all other deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. This leads to a depletion of the dNTP pool, stalling DNA synthesis and ultimately triggering apoptosis.

-

Induction of Apoptosis: High intracellular concentrations of dATP can directly induce apoptosis through the activation of caspase-9 and the subsequent caspase cascade. This process involves the dATP-dependent oligomerization of Apaf-1 and the formation of the apoptosome.

-

DNA Strand Breaks: The imbalance in the dNTP pool can also lead to an increase in DNA strand breaks, further contributing to cellular stress and apoptosis.

This selective toxicity towards lymphocytes is the primary driver of the profound immunodeficiency seen in ADA-SCID.

Diagnostic Workflows